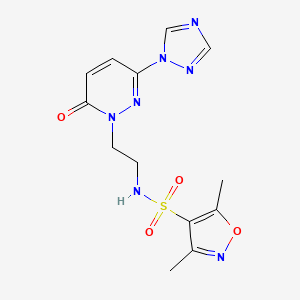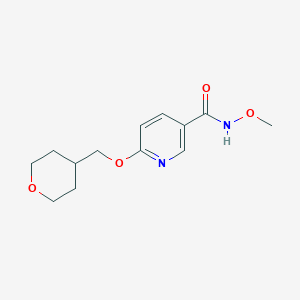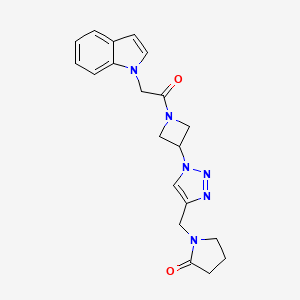
3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The related compounds synthesized and evaluated in the studies provided include isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, which have shown a broad spectrum of antibacterial activity, particularly against Gram-positive strains and the fungus Candida albicans . Additionally, sulfonamide derivatives of 5-substituted-3-methylisoxazole have been synthesized, indicating a methodological approach to creating such compounds . Sulfonamide isoxazolo[5,4-b]pyridines have also been synthesized and tested for antibacterial and antiproliferative activity, with some showing promising results . Lastly, 4'-oxazolyl biphenylsulfonamides have been studied as endothelin-A (ET(A)) receptor antagonists, revealing the versatility of sulfonamide derivatives in therapeutic applications .
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting with the generation of isoxazole sulfonamides, followed by reactions with various amines or aldehydes to produce novel derivatives . For isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, the synthesis includes the incorporation of pharmacophores such as urea, thiourea, and sulfonylurea functionalities . The sulfonamide isoxazolo[5,4-b]pyridines are synthesized using classical and microwave methods, starting with aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . The synthesis of 4'-oxazolyl biphenylsulfonamides involves the substitution of the biphenylsulfonamide with an oxazole ring, which significantly improves potency and metabolic stability .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of isoxazole and pyridazine rings, which are essential for their biological activity. The incorporation of sulfonamide groups is a common feature that contributes to the antimicrobial and receptor antagonist properties of these molecules . The structural determination of these compounds is typically achieved through elemental analysis and spectroscopic methods such as IR and NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of sulfonamides and the subsequent reactions with amines or aldehydes to introduce various substituents . The reactivity of these compounds is influenced by the presence of the isoxazole and pyridazine rings, as well as the sulfonamide group, which can participate in further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. These properties include solubility, stability, and the ability to interact with biological targets such as bacteria and endothelin receptors . The antimicrobial activity is often assessed through growth inhibitory assays, and the receptor antagonistic properties are evaluated using binding activity studies .
科学的研究の応用
Antibacterial and Antimicrobial Properties
Research has demonstrated the antibacterial efficacy of novel heterocyclic compounds containing sulfonamido moieties. Azab, Youssef, and El-Bordany (2013) synthesized pyran, pyridine, and pyridazine derivatives, among others, showing significant antibacterial activity against several bacterial strains (Azab, Youssef, & El-Bordany, 2013). This research underscores the potential of sulfonamide-based compounds in developing new antibacterial agents.
Endothelin Receptor Antagonists
The study by Humphreys et al. (2003) highlighted the development of selective endothelin (ET) receptor antagonists, starting from a lead compound with extensive metabolism in preclinical animal species. By focusing on structure-activity and structure-metabolism studies, the researchers identified analogues with improved metabolic stability and pharmacokinetic properties, demonstrating the compound's potential as a therapeutic agent (Humphreys et al., 2003).
Hybrid Compounds with Varied Biological Activities
Ghomashi et al. (2022) reviewed the creation of sulfonamide hybrids, combining sulfonamides with different pharmacologically active heterocyclic moieties. This approach has led to compounds with a broad range of biological activities, including antimicrobial and potential antitumor properties (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). Such hybrids represent a promising area for the development of new therapeutic agents.
特性
IUPAC Name |
3,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O4S/c1-9-13(10(2)24-18-9)25(22,23)16-5-6-19-12(21)4-3-11(17-19)20-8-14-7-15-20/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHMSPCVHNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)
![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)



![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)